Thieno[3,2-c]pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMHAYOMYAPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563667 | |
| Record name | Thieno[3,2-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94226-18-3 | |
| Record name | Thieno[3,2-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of Thieno 3,2 C Pyridin 2 Amine Scaffold
Electrophilic Aromatic Substitution Reactions
The reactivity of the thieno[3,2-c]pyridin-2-amine scaffold towards electrophiles is governed by the interplay of the electron-donating amino group and thiophene (B33073) ring, and the electron-withdrawing pyridine (B92270) ring. The amino group at C-2 is a powerful activating group, directing electrophilic attack to the thiophene portion of the molecule. Conversely, the pyridine nitrogen deactivates the pyridine ring towards electrophilic substitution. libretexts.orglibretexts.org
Considering the resonance structures, the C-3 position on the thiophene ring is the most likely site for electrophilic attack due to stabilization of the intermediate cation by both the adjacent sulfur atom and the C-2 amino group. While direct studies on this compound are limited, related thieno[3,2-c]pyridine (B143518) systems demonstrate this reactivity. For instance, treatment of a substituted benzyl-(3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-amine with N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) resulted in bromination, presumably on the thiophene ring, affording the product in quantitative yield. google.com This highlights the susceptibility of the thiophene ring in this scaffold to electrophilic halogenation.
Table 1: Example of Electrophilic Bromination on a Thieno[3,2-c]pyridine Derivative google.com
| Starting Material | Reagent | Solvent | Conditions | Product Position | Yield |
|---|---|---|---|---|---|
| benzyl-(3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-amine | N-bromosuccinimide (NBS) | THF | 0 °C to room temp. | Not specified (likely C-2 or C-7) | Quantitative |
Nucleophilic Reactions at the Pyridine Nitrogen or Thiophene Sulfur
The pyridine nitrogen in the thieno[3,2-c]pyridine scaffold possesses a lone pair of electrons and can act as a nucleophile or a base. This reactivity is particularly evident in alkylation reactions, especially when the pyridine ring is reduced. For example, 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine readily undergoes N-alkylation at the pyridine nitrogen with various α-chlorophenyl acetates in the presence of potassium carbonate in dimethylformamide (DMF) at 90°C. google.comgoogle.com
The thiophene sulfur atom is generally less nucleophilic than the pyridine nitrogen due to the delocalization of its lone pairs in the aromatic system. Reactions involving direct nucleophilic attack at the sulfur are uncommon unless under oxidative conditions that form sulfoxides or sulfones. acs.orgnih.gov
Table 2: N-Alkylation of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine google.com
| Alkylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methyl 2-chloro-o-chlorophenylacetate | K₂CO₃ | DMF | 90 °C | 45% |
| Methyl 2-chloro-phenylacetate | K₂CO₃ | DMF | 90 °C | - |
| Ethyl 2-chloro-o-methyl-phenylacetate | K₂CO₃ | DMF | 90 °C | 54% |
Reactions Involving the Amine Group at C-2
The primary amino group at the C-2 position is a key functional handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.
As a typical primary aromatic amine, the C-2 amino group of this compound is expected to react readily with acylating and alkylating agents. libretexts.orgmsu.edu Acylation can be achieved using acid chlorides or anhydrides to form the corresponding amides. For instance, related 3-aminothieno[2,3-b]pyridine-2-carboxamides react with chloroacetyl chloride in boiling toluene (B28343) to yield α-chloroacetamides. sciforum.net Similarly, alkylation with alkyl halides would lead to secondary and tertiary amines, and eventually to quaternary ammonium (B1175870) salts upon exhaustive alkylation. libretexts.orgmsu.edu These reactions typically proceed under basic conditions to ensure the amine is in its nucleophilic free base form.
The primary aromatic amine at C-2 can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). google.com This transformation is a cornerstone of aromatic chemistry, as the diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.
While specific examples for this compound are not prevalent, the diazotization of other aminopyridines and aminothienopyridines is well-documented. For example, 2- and 4-aminopyridine (B3432731) can be diazotized in dilute mineral acid to form diazonium ions, which are subsequently hydrolyzed to the corresponding hydroxy compounds. In a related heterocyclic system, a 3-aminothieno[2,3-b]pyridine derivative undergoes diazotization and subsequent intramolecular cyclization to form a fused 1,2,3-triazine (B1214393) ring system. clockss.org This suggests that the diazonium salt of this compound could serve as a versatile intermediate for introducing functionalities such as halogens, cyano, hydroxyl, and other groups at the C-2 position.
The primary amine functionality allows for condensation reactions with various carbonyl compounds. Reaction with aldehydes and ketones under appropriate conditions (often with acid catalysis and removal of water) would yield the corresponding imines, also known as Schiff bases. libretexts.org These imines can be valuable intermediates themselves, for example, undergoing reduction to form secondary amines.
Furthermore, the amine can participate in cyclocondensation reactions to build more complex heterocyclic structures. Condensation with 1,2-dicarbonyl compounds can lead to the formation of fused imidazole (B134444) or pyrazine (B50134) rings. nih.gov The reaction of aminothienopyridines with reagents like triethyl orthoformate followed by treatment with hydrazine (B178648) has been used to construct fused pyrimidine (B1678525) rings. researchgate.net Such condensation-based strategies are powerful tools for expanding the molecular complexity of the thieno[3,2-c]pyridine scaffold.
Ring-Opening and Ring-Closing Transformations
The thieno[3,2-c]pyridine scaffold is an aromatic and generally stable system, making ring-opening reactions energetically unfavorable under normal conditions. Such transformations would require harsh conditions or photochemical activation to disrupt the aromaticity. masterorganicchemistry.comyoutube.com
Conversely, ring-closing reactions are fundamental to the synthesis of the thieno[3,2-c]pyridine core itself. One notable method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. Syntheses of tetrahydrothieno[3,2-c]pyridines have been achieved using this strategy, starting from a 2-(thiophen-2-yl)ethanamine derivative which cyclizes to form the fused pyridine ring. nih.gov Other strategies involve the closure of the thiophene ring onto a pre-existing pyridine derivative or vice-versa, the closure of the pyridine ring onto a thiophene precursor. nih.gov These ring-forming reactions underscore the synthetic accessibility of the scaffold and provide insight into its inherent stability once formed.
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of the thieno[3,2-c]pyridine skeleton is fundamental to its functionalization and metabolic fate. While research specifically on this compound is limited, studies on related derivatives provide insight into the reactivity of the core structure.
Oxidation:
The oxidation of thieno[3,2-c]pyridine derivatives has been demonstrated in the conversion of 2,3-dihydrothieno[3,2-c]pyridinones to the corresponding fully aromatic thieno[3,2-c]pyridinones. This aromatization is readily achieved by treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a one-pot procedure following the formation of the dihydro intermediate thieme-connect.com. This reaction highlights the stability of the aromatic thieno[3,2-c]pyridine system, which is formed by the removal of two hydrogen atoms from the dihydro-pyridine ring. The reaction proceeds in good yields, typically between 67-82% thieme-connect.com.
| Reactant | Oxidizing Agent | Product | Yield (%) |
| 2,3-dihydrothieno[3,2-c]pyridinone derivative | DDQ | Thieno[3,2-c]pyridinone derivative | 67-82 |
This table illustrates the yield of the oxidation reaction to form the aromatic thieno[3,2-c]pyridinone system.
Reduction:
The reduction of the pyridine ring within N-heteroaromatic systems is a key transformation. General methodologies, such as titanium-catalyzed dearomative selective reduction, have been developed for a wide range of N-heteroarenes. Using a catalyst like titanocene (B72419) dichloride (Cp2TiCl2) with ammonia (B1221849) borane (B79455) as the reducing agent allows for the selective reduction of the pyridine ring, converting it into a piperidine (B6355638) scaffold chemrxiv.org. While this method has been applied broadly to functionalized pyridines and quinolines, its specific application to the thieno[3,2-c]pyridine system would be expected to yield the corresponding tetrahydrothieno[3,2-c]pyridine. This type of reduction is valuable for increasing the three-dimensional complexity of the molecule by converting a flat aromatic ring into a saturated, non-planar ring system chemrxiv.org. The presence of the electron-rich thiophene ring may influence the regioselectivity of the reduction.
Metal-Mediated and Catalyzed Reactions on the Thieno[3,2-c]pyridine Skeleton
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds, including the thieno[3,2-c]pyridine system. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of derivatives.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to the thieno[3,2-c]pyridine skeleton. For instance, compounds of the thieno[3,2-c]pyridine series can be synthesized via a Suzuki coupling reaction between a halogenated thieno[3,2-c]pyridine and a suitable boronic acid google.com. A typical procedure involves the reaction of a 3-bromo-thieno[3,2-c]pyridine derivative with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like triphenylphosphine, and a base google.com.
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming C-N bonds wikipedia.orglibretexts.org. Although specific examples on the this compound scaffold are not detailed in the provided search results, this reaction is widely used for coupling amines with aryl halides. It is a highly versatile method for synthesizing aryl amines from a broad range of substrates wikipedia.org. The application of this reaction to a halogenated thieno[3,2-c]pyridine would provide a direct route to various N-substituted derivatives.
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System | Product |
| Suzuki Coupling | 3-Bromo-thieno[3,2-c]pyridine | Aryl/Heteroaryl boronic acid | Palladium(II) acetate / Triphenylphosphine | 3-Aryl/Heteroaryl-thieno[3,2-c]pyridine |
This table summarizes a metal-catalyzed coupling reaction used for the functionalization of the thieno[3,2-c]pyridine skeleton.
Acid-Base Properties and Prototropic Tautomerism
The acid-base properties of this compound are dictated by the presence of the basic pyridine nitrogen atom and the exocyclic amino group.
Prototropic Tautomerism: Prototropic tautomerism is a phenomenon where isomers are in dynamic equilibrium through the migration of a proton clockss.org. For 2-amino substituted pyridines, and by extension this compound, amino-imino tautomerism is possible. The amino form is generally the more stable tautomer for simple 2-aminopyridine, but the position of the equilibrium can be influenced by substitution, solvent, and temperature.
The two potential tautomeric forms are:
Amino form: this compound
Imino form: Thieno[3,2-c]pyridin-2(1H)-imine
The equilibrium between these two forms involves the transfer of a proton from the exocyclic nitrogen to the ring nitrogen. The relative stability of these tautomers is critical as they can exhibit different chemical reactivity and biological activity.
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions that form or modify the thieno[3,2-c]pyridine skeleton is essential for optimizing synthetic routes and predicting product outcomes.
One elucidated mechanism involves the synthesis of thieno[3,2-c]pyridinones from aminopropenoyl cyclopropanes, initiated by Lawesson's reagent thieme-connect.com. A plausible reaction pathway has been proposed for this domino reaction:
Thionation: The reaction begins with the conversion of the amide carbonyl group in the aminopropenoyl cyclopropane (B1198618) starting material into a vinylogous thioamide by Lawesson's reagent.
Ring Expansion: This is followed by a ring expansion of the cyclopropane ring.
Cyclization and Aromatization: The intermediate then undergoes a subsequent ring closure followed by aromatization to form the final 2,3-dihydrothieno[3,2-c]pyridinone product thieme-connect.com.
The mechanism for the Suzuki-Miyaura coupling reaction, which is applicable to this scaffold, is well-established and proceeds through a catalytic cycle involving a palladium catalyst wikipedia.orgorganic-chemistry.org:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., bromo-thieno[3,2-c]pyridine).
Transmetalation: The organoboron species transfers its organic group to the palladium center, a step that is typically facilitated by a base.
Reductive Elimination: The final step is the reductive elimination of the desired biaryl product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle wikipedia.org.
Structural Analysis and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular skeleton and the electronic environments of individual atoms.
The ¹H NMR spectrum of Thieno[3,2-c]pyridin-2-amine is expected to show distinct signals corresponding to the protons on the bicyclic ring system and the amine group. The aromatic protons on the pyridine (B92270) and thiophene (B33073) rings typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the ring currents. The precise chemical shifts and coupling constants (J-values) are influenced by the positions of the sulfur and nitrogen heteroatoms and the electronic effects of the amino substituent.
Protons on the pyridine ring are generally more deshielded than those on the thiophene ring. The protons of the -NH₂ group would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The coupling patterns (e.g., doublets, singlets) between adjacent protons provide definitive evidence of their relative positions on the scaffold. For instance, in related thienopyridine systems, aromatic protons typically exhibit multiplets in the δ 7.2-8.0 ppm range researchgate.net.
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including quaternary carbons that lack attached protons. The chemical shifts for carbons in the Thieno[3,2-c]pyridine (B143518) ring system are characteristic of aromatic and heteroaromatic compounds, typically falling within the δ 110-160 ppm range testbook.comoregonstate.edu. The carbon atoms directly bonded to the electronegative nitrogen and sulfur atoms (C-N and C-S) are significantly influenced, with their resonances shifted accordingly. The carbon atom bearing the amino group (C2) would also experience a characteristic shift due to the substituent effect.
While data for the specific 2-amino derivative is limited, analysis of the related compound Thieno[3,2-c]pyridine-4-carbonitrile provides insight into the carbon framework of the core structure researchgate.net.
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C-7a | 148.1 | s |
| C-4 | 143.2 | dd |
Note: The table presents partial data for a related derivative to illustrate typical chemical shifts for the ring system. s denotes a singlet and dd denotes a doublet of doublets.
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between different nuclei.
COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to map out the proton connectivity within the rings.
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation) : Correlates directly bonded proton-carbon pairs, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
DEPT (Distortionless Enhancement by Polarization Transfer) : Helps to distinguish between CH, CH₂, and CH₃ groups, simplifying the interpretation of the ¹³C NMR spectrum.
These experiments are essential for confirming the fusion of the thiophene and pyridine rings and the precise location of substituents.
³¹P NMR spectroscopy is a specialized technique used exclusively for the analysis of organophosphorus compounds. It is not relevant for this compound itself but is critical for characterizing its phosphonate (B1237965) derivatives. The ³¹P nucleus has 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe mdpi.com.
In the analysis of phosphonate derivatives of related pyridine compounds, ³¹P NMR spectra are typically recorded with proton decoupling, resulting in sharp singlet signals for each unique phosphorus environment huji.ac.il. The chemical shift (δ) is indicative of the oxidation state and coordination environment of the phosphorus atom. For example, dialkyl phosphonates attached to a pyridine ring exhibit signals in a predictable region.
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| Diisopropyl phosphonate | CDCl₃ | 4.63 |
| Dicyclohexyl phosphonate | CDCl₃ | 4.59 |
| Tetraisopropyl pyridine-2,6-diylbis(phosphonate) | CDCl₃ | 7.42 |
| Tetrabutyl pyridine-2,6-diylbis(phosphonate) | CDCl₃ | 9.04 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these spectra would provide clear evidence for the amine group and the heteroaromatic rings.
N-H Vibrations : The primary amine (-NH₂) group would exhibit characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. N-H bending vibrations are typically observed around 1600 cm⁻¹.
Aromatic Ring Vibrations : C-H stretching vibrations for the aromatic rings appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the rings are found in the 1400-1600 cm⁻¹ region.
C-S Vibrations : The C-S bond of the thiophene ring gives rise to weaker absorptions at lower frequencies, typically in the 600-800 cm⁻¹ range.
In a study of the related Thieno[2,3-d]pyrimidin-4-one, N-H stretching was identified at 3412 cm⁻¹ (IR) and 3382 cm⁻¹ (Raman), while C=N stretching vibrations were assigned to bands in the 1489-1552 cm⁻¹ range researchgate.net.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amine (-NH₂) | N-H Bend | 1590 - 1650 |
| Aromatic Rings | C-H Stretch | 3000 - 3100 |
| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 |
| Thiophene Ring | C-S Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its elemental formula, and elucidate its structure through the analysis of fragmentation patterns.
For this compound (C₇H₆N₂S), the calculated monoisotopic mass is approximately 150.03 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision.
Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways would include:
α-Cleavage : A common pathway for amines is the cleavage of the bond alpha to the nitrogen atom libretexts.org.
Loss of Amino Group : Fragmentation may involve the loss of the amino group as an NH₂ radical or the loss of ammonia (B1221849) (NH₃) nih.gov.
Ring Fragmentation : The bicyclic system can fragment through the loss of small, stable molecules such as HCN from the pyridine ring or CS from the thiophene ring sapub.orgarkat-usa.org.
| Fragment Ion | Proposed Structure / Loss | Approximate m/z |
|---|---|---|
| [M]⁺˙ | Molecular Ion | 150 |
| [M - NH₂]⁺ | Loss of amino radical | 134 |
| [M - HCN]⁺˙ | Loss of hydrogen cyanide from pyridine ring | 123 |
| [M - CS]⁺˙ | Loss of carbon monosulfide from thiophene ring | 106 |
This comprehensive spectroscopic analysis provides a robust framework for the structural confirmation and detailed characterization of this compound and its derivatives.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₇H₆N₂S, this analysis provides experimental verification of its empirical and molecular formula. The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the resulting combustion products (such as CO₂, H₂O, and N₂) to determine the percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The percentage of Sulfur (S) is typically determined by other specific methods.
The experimentally obtained percentages are then compared with the theoretically calculated values derived from the molecular formula. A close correlation between the found and calculated values, usually within a ±0.4% margin, confirms the elemental composition and supports the structural identification of the compound. For instance, elemental analysis data for derivatives of thienopyridines are routinely reported in the literature to confirm their composition.
Table 1: Theoretical Elemental Composition of this compound (C₇H₆N₂S) Molecular Weight: 150.21 g/mol
| Element | Symbol | Atomic Mass | Moles of Atoms | Mass in Compound | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 55.97 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 4.03 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 18.65 |
| Sulfur | S | 32.07 | 1 | 32.07 | 21.35 |
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction study would involve irradiating a suitable single crystal with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. Although specific crystallographic data for the parent this compound is not widely published, studies on closely related derivatives, such as 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, demonstrate the utility of this technique. researchgate.net In such studies, the molecule was found to be nearly planar, and the crystal packing was stabilized by intermolecular N—H⋯N hydrogen bonds and π–π stacking interactions. researchgate.net This highlights the kind of detailed structural insights that X-ray crystallography can provide for the thienopyridine scaffold.
Table 2: Representative Crystallographic Data Parameters Obtained from X-ray Analysis (Note: This table is illustrative of typical data obtained for thienopyridine derivatives and does not represent experimental data for this compound.)
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The set of symmetry operations of the unit cell. |
| a (Å) | 7.353 | Unit cell dimension along the a-axis. |
| b (Å) | 8.176 | Unit cell dimension along the b-axis. |
| c (Å) | 13.00 | Unit cell dimension along the c-axis. |
| β (°) | 105.64 | Angle of the unit cell. |
| Volume (ų) | 752.1 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | 0.037 - 0.075 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, isolation, and purity assessment of organic compounds like this compound. The two most commonly employed techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and petroleum ether. google.com The different components of the sample travel up the plate at different rates, allowing for their separation. The separated spots are visualized, often under UV light, to assess the presence of impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to TLC. A validated reversed-phase HPLC (RP-HPLC) method is often the standard for determining the purity of pharmaceutical compounds and their intermediates. nih.govptfarm.pl In a typical setup for analyzing this compound, the sample would be dissolved in a suitable solvent and injected into the HPLC system. The separation would occur on a column packed with a nonpolar stationary phase (e.g., octadecylsilane, C18), using a polar mobile phase, such as a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govptfarm.pl The components are detected as they elute from the column, often by a UV detector, generating a chromatogram where the area of each peak corresponds to the amount of that component. This allows for the precise quantification of the purity of this compound and the detection of any trace impurities.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and preferred molecular geometry of thienopyridine systems. DFT methods are utilized to optimize the molecular structure, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For heterocyclic compounds like Thieno[3,2-c]pyridin-2-amine, these calculations reveal a nearly planar geometry for the fused ring system. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. icm.edu.plscirp.org For this compound, the HOMO is typically localized over the electron-rich thiophene (B33073) ring and the amino group, while the LUMO is distributed across the pyridine (B92270) ring. This distribution suggests that the thiophene moiety is the likely site for electrophilic attack, whereas the pyridine ring is more susceptible to nucleophilic attack. The analysis of these energy levels helps in predicting how the molecule will interact with other species. researchgate.netresearchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating capability. |
| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~4.5 | Relates to chemical stability and reactivity. icm.edu.pl |
The distribution of electron density within the this compound molecule governs its electrostatic potential, which is critical for understanding intermolecular interactions. In the related 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) nucleus, the π-cloud's charge distribution is shifted towards the sulfur atom, giving it a partial negative charge. nih.gov A similar effect is expected in this compound, where the electronegative nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring create distinct regions of negative electrostatic potential. Conversely, the hydrogen atoms of the amino group and the pyridine ring exhibit positive electrostatic potential. nih.gov These electrostatic potential maps are valuable for identifying regions of the molecule that are likely to engage in electrostatic interactions. icm.edu.pl
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For derivatives of thienopyridines, studies have shown that intramolecular rotation of substituent groups can be sterically hindered. acs.orgnih.gov For instance, the rotation of an aryl group attached to an amino substituent can be influenced by nearby atoms, and this process can be studied using temperature-dependent NMR spectroscopy and computational modeling. acs.org
Molecular Dynamics (MD) simulations can be employed to study the structural changes of this compound over time. These simulations model the atomic motions, providing insights into the flexibility of the molecule and the stability of different conformations. By analyzing the trajectory of the atoms, researchers can understand how the molecule vibrates and changes shape in solution, which is governed by its internal potential energy surface.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in modeling chemical reaction pathways, allowing for the investigation of potential mechanisms and the identification of transition states. For example, studies on the oxidative dimerization of related 3-aminothieno[2,3-b]pyridine-2-carboxamides have proposed detailed mechanistic pathways. nih.gov Similar theoretical approaches can be applied to this compound to explore its reactivity. By calculating the energy profile of a proposed reaction, researchers can determine the activation energies for each step, identify intermediate structures, and locate the high-energy transition state structures that connect reactants, intermediates, and products. This analysis provides a theoretical foundation for understanding reaction outcomes and kinetics.
Quantitative Structure-Activity Relationships (QSAR) and CoMFA/CoMSIA for Structure-Property Correlations
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are used to correlate the structural features of a series of compounds with their properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques. These methods have been successfully applied to series of thienopyrimidine derivatives to understand how structural modifications influence their properties. nih.govnih.gov
In a typical study, a set of aligned molecules is placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. researchgate.net CoMFA uses these fields to build a statistical model, often using Partial Least Squares (PLS) analysis, that correlates the field values with a measured property. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would lead to a desired change in a specific property. The predictive power of these models is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov
| Model | Parameter | Typical Value | Significance |
|---|---|---|---|
| CoMFA | q² (cross-validated) | 0.514 - 0.818 | Indicates the predictive ability of the model. nih.govnih.gov |
| r² (non-cross-validated) | 0.917 - 0.925 | Indicates the goodness of fit of the model. nih.govnih.gov | |
| CoMSIA | q² (cross-validated) | 0.541 - 0.801 | Indicates the predictive ability of the model. nih.govnih.gov |
| r² (non-cross-validated) | 0.862 - 0.897 | Indicates the goodness of fit of the model. nih.govnih.gov |
Prediction of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For instance, DFT calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org The calculated shifts for this compound would be expected to show distinct signals for the protons and carbons in the thiophene and pyridine rings, as well as for the amino group. Furthermore, vibrational frequencies from infrared (IR) spectroscopy can also be computed. By comparing the calculated spectra with experimental results, a detailed and confirmed assignment of the spectral bands can be achieved. nih.gov
Aromaticity and Electronic Delocalization Studies
The aromaticity of the this compound scaffold is a complex feature determined by the interplay between the constituent thiophene and pyridine rings, the nature of their fusion, and the electronic influence of the 2-amino substituent. While specific computational studies detailing aromaticity indices like the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS) for this compound are not extensively documented in the literature, a detailed understanding can be derived from the fundamental principles of its components.
The core structure is a bicyclic system formed by the fusion of an electron-rich five-membered thiophene ring and an electron-deficient six-membered pyridine ring. In isolation, both parent heterocycles are aromatic. Thiophene exhibits robust aromaticity due to the effective delocalization of six π-electrons, which includes a lone pair from the sulfur atom. prepp.inksu.edu.sapharmaguideline.com Pyridine's aromaticity arises from a six-π-electron system within the ring, with the nitrogen's lone pair residing in an sp² orbital in the plane of the ring, and thus not participating in the aromatic sextet. prepp.inyoutube.com Generally, the order of aromaticity for common heterocycles is considered to be Thiophene > Pyrrole > Furan. ksu.edu.saeduncle.com
The fusion of these two rings at the [3,2-c] position creates a system where the electronic characteristics of each ring are mutually influenced. The electron-donating nature of the thiophene ring and the electron-withdrawing nature of the pyridine ring lead to a significant intramolecular charge transfer. This electronic push-pull effect results in a perturbation of the π-electron delocalization across the entire fused system. It is theoretically anticipated that, in the unsubstituted thieno[3,2-c]pyridine (B143518) core, the aromaticity of the thiophene ring is somewhat diminished due to the electron-pulling effect of the pyridine ring. Conversely, the pyridine ring's aromaticity may be slightly enhanced by the electron donation from the fused thiophene.
The introduction of the amino group at the 2-position, which is on the thiophene moiety, profoundly impacts the electronic landscape. The amino group is a powerful π-donating substituent. Its lone pair of electrons can delocalize extensively into the thiophene ring, significantly increasing its electron density. This strong electron donation is expected to counteract the electron-withdrawing effect of the fused pyridine ring. Consequently, the aromatic character of the thiophene ring in this compound is likely restored or even enhanced compared to the unsubstituted parent fused system. This leads to a highly delocalized π-electron system across the bicyclic structure, with a notable polarization of electron density.
The following tables provide a qualitative summary of the expected trends in the aromaticity of the individual rings based on these theoretical considerations.
Table 1: Predicted Qualitative Aromaticity of Individual Rings
| Compound | Ring | Predicted Relative Aromaticity | Rationale |
| Thiophene | Thiophene | High | Standard aromatic 5-membered heterocycle. |
| Pyridine | Pyridine | High | Standard aromatic 6-membered heterocycle. |
| Thieno[3,2-c]pyridine | Thiophene | Moderately Decreased | Electron density is pulled towards the fused pyridine ring. |
| Pyridine | Slightly Increased | Electron density is donated from the fused thiophene ring. | |
| This compound | Thiophene | High (Restored/Enhanced) | The strong electron-donating amino group counteracts the effect of the pyridine ring. |
| Pyridine | Increased | Enhanced electron donation from the substituted thiophene ring. |
Table 2: Summary of Electronic Influences on the Thieno[3,2-c]pyridine Core
| Structural Feature | Influence on Thiophene Ring | Influence on Pyridine Ring | Overall Effect on π-System |
| Ring Fusion | Electron-donating to pyridine; partial loss of electron density. | Electron-accepting from thiophene; gain of electron density. | Creates a polarized, delocalized π-electron system across both rings. |
| 2-Amino Substituent | Strong π-electron donation, significantly increasing electron density. | Receives increased electron density via the fused system. | Enhances overall electron density and delocalization, particularly on the thiophene moiety. |
Advanced Applications in Chemical Sciences
Role in Advanced Organic Synthesis as Building Blocks
Thieno[3,2-c]pyridin-2-amine serves as a crucial starting material and intermediate in the construction of a wide array of complex organic molecules. The presence of both a thiophene (B33073) and a pyridine (B92270) ring, along with a reactive amine group, provides multiple sites for functionalization, making it a valuable synthon for medicinal and materials chemistry.
The thienopyridine core is a recognized pharmacophore, and derivatives of this compound have been explored for various therapeutic applications. For instance, the synthesis of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines highlights the utility of this scaffold in creating isosteric replacements for other bioactive ring systems. The amino group at the 2-position is particularly important as it can be readily acylated, alkylated, or used in condensation reactions to build more elaborate structures. For example, 2-aminothiophenes, the core of the subject compound, are known to undergo cyanoacylation, which then allows for the construction of fused heterocyclic systems like pyrido[1,2-a]thieno[3,2-e]pyrimidines. This reactivity underscores the role of this compound as a versatile building block for generating molecular diversity.
The general synthetic utility of pyridine derivatives as building blocks for pharmaceuticals and functional materials is well-established. The thieno[3,2-c]pyridine (B143518) framework, in particular, offers a rigid and electronically tunable platform for the development of novel compounds.
Applications in Materials Science
The electron-rich nature of the thieno[3,2-c]pyridine system makes it an attractive component for the development of organic electronic materials. Its derivatives have shown promise in a range of applications, from transistors to light-emitting diodes and solar cells.
While direct applications of this compound in OFETs are not extensively documented, derivatives of the thieno[3,2-c]pyridine core have demonstrated significant potential. For instance, a bisisoindigo derivative incorporating thieno[3,2-c]pyridine-4,6-dione subunits has been synthesized and characterized for its use in OFETs. Devices based on this material exhibited balanced ambipolar charge transport properties. The corresponding donor-acceptor conjugated polymer showed p-type-dominated ambipolar transport characteristics with notable hole mobility. These findings suggest that the thieno[3,2-c]pyridine scaffold can be effectively integrated into larger conjugated systems to create high-performance organic semiconductors. The planarity and potential for strong intermolecular interactions make this heterocyclic system a promising candidate for achieving high charge carrier mobility in thin-film transistors.
| Derivative | Device Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |
| TPBIID | OFET | 0.011 | 0.015 |
| PTPBIID-BT | OFET | 0.16 | - |
Table 1: Charge transport properties of a thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo (TPBIID) and its corresponding polymer (PTPBIID-BT) in Organic Field-Effect Transistors (OFETs).
The thieno[3,2-c]pyridine framework has been successfully employed in the design of phosphorescent iridium complexes for use in Organic Light-Emitting Diodes (OLEDs). A series of novel thieno[3,2-c]pyridine-based RGBY (Red, Green, Blue, Yellow) phosphorescent Ir complexes have been synthesized and characterized. Solution-processable, double-layered OLEDs fabricated with these materials as the light-emitting layer have demonstrated high efficiencies. For example, an orange-emitting iridium complex, iridium(III)bis(4-(4-t-butylphenyl)thieno[3,2-c]pyridinato-N,C2′)acetylacetonate (PO-01-TB), has been used to achieve white emission with high current efficiency. The tunability of the emission color and the high efficiency of these complexes make the thieno[3,2-c]pyridine scaffold a valuable component in the development of next-generation display and lighting technologies. Another related complex, bis(4-phenylthieno[3,2-c]pyridinato-N,C20) acetylacetonate (B107027) iridium(III) (PO-01), has been utilized in ultra-thin emitting nanolayer-based orange OLEDs, achieving a current efficiency of 51.2 cd/A.
| Iridium Complex | Application | Maximum Current Efficiency (cd/A) |
| PO-01-TB based white OLED | OLED | 34.2 |
| PO-01 in orange UEN-OLED | OLED | 51.2 |
Table 2: Performance of thieno[3,2-c]pyridine-based iridium complexes in Organic Light-Emitting Diodes (OLEDs).
In the realm of organic photovoltaics, the pyridine moiety, a key component of this compound, serves as an effective anchoring group for organic dyes in dye-sensitized solar cells (DSSCs). The 2-amino group, in particular, can act as an electron-donating group in a donor-π-acceptor (D-π-A) dye architecture, which is crucial for efficient light harvesting and electron injection into the semiconductor's conduction band. While specific studies on this compound in solar cells are emerging, the foundational principles suggest its high potential. Furthermore, thienoimidazole-pyridine based small molecules have been developed as hole-transporting materials (HTMs) for inverted perovskite solar cells, achieving high power conversion efficiencies. A donor-acceptor-donor (D-A-D) configured HTM based on a thienoimidazole-pyridine core demonstrated a power conversion efficiency of 18.77%, underscoring the utility of pyridine-containing fused systems in high-performance solar cells.
Precursors for Complex Heterocyclic Architectures
The this compound scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the amine group and the ability to functionalize both the thiophene and pyridine rings allow for a variety of cyclization strategies.
Syntheses of various thieno[3,2-c]pyridine derivatives have been reported, showcasing the versatility of this core structure. For example, the reaction of 3-bromo-4-chloro-thieno[3,2-c]pyridine with various amines leads to the formation of 4-amino-substituted derivatives. These derivatives can then undergo further reactions, such as palladium-catalyzed cross-coupling, to introduce additional complexity. The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines from 2-substituted thiophenes further illustrates the role of thieno-fused pyridines as intermediates in the construction of complex molecular frameworks. The development of methodologies for the synthesis of thieno-fused five and six-membered nitrogen and oxygen heterocycles from 3-aminothiophenes highlights the broader utility of this class of compounds as precursors to novel polycyclic systems.
Design of Functional Molecules
Beyond materials science, the thieno[3,2-c]pyridine core is instrumental in the design of functional molecules with specific biological activities. A notable example is the development of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened (Smo) antagonists for potential use as anticancer agents. By employing a scaffold hopping strategy, researchers have synthesized a series of compounds with this novel core that demonstrate promising inhibition of the Hedgehog signaling pathway, which is implicated in several types of human cancers. This highlights the potential of the thieno[3,2-c]pyridine framework as a template for the rational design of new therapeutic agents. The structural rigidity and defined stereochemistry of the thieno[3,2-c]pyridine system make it an ideal starting point for creating molecules that can selectively interact with biological targets.
Future Research Directions and Outlook
Exploration of Undiscovered Reactivity Patterns
A deeper understanding of the reactivity of the Thieno[3,2-c]pyridin-2-amine core is essential for the design and synthesis of novel derivatives with tailored properties. Future studies will likely delve into previously unexplored reaction pathways, such as C-H activation, to enable the direct functionalization of the heterocyclic ring. Investigating the regioselectivity of various electrophilic and nucleophilic substitution reactions will also be a priority, providing a more comprehensive reactivity map of the molecule. The unique interplay between the thiophene (B33073) and pyridine (B92270) rings offers opportunities for novel cycloaddition and ring-transformation reactions, which could lead to the discovery of entirely new classes of heterocyclic compounds.
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic techniques such as NMR and mass spectrometry are indispensable for routine characterization, advanced methods can provide deeper insights into the structural and electronic properties of this compound and its derivatives. Future research will likely employ techniques like two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) for unambiguous structure elucidation of complex derivatives. Solid-state NMR could be utilized to study the crystal packing and polymorphism of these compounds. Furthermore, techniques like X-ray crystallography will be crucial for determining the precise three-dimensional structure of these molecules, which is vital for understanding their biological activity and material properties.
Integration of Machine Learning in Predictive Chemistry for this compound
The intersection of machine learning and chemistry is set to revolutionize the way chemical research is conducted. nih.govresearchgate.netresearchgate.net For this compound, machine learning algorithms can be trained on existing experimental data to predict the properties and reactivity of novel derivatives. nih.gov This predictive capability can significantly accelerate the discovery of new compounds with desired characteristics, be it for medicinal or material science applications. researchgate.netresearchgate.net Machine learning models can also be employed to optimize reaction conditions for the synthesis of these compounds, leading to improved yields and reduced experimental effort. nih.gov
| Machine Learning Application | Potential Impact on this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives, guiding the design of more potent therapeutic agents. |
| Retrosynthetic Analysis | Propose novel and efficient synthetic routes to complex target molecules. |
| Reaction Outcome Prediction | Predict the products and yields of unknown reactions, reducing the need for trial-and-error experimentation. |
| Property Prediction | Forecast the physicochemical and electronic properties of virtual compounds, aiding in the design of new materials. |
Expanding Non-Biological Material Applications
While much of the research on thienopyridines has been focused on their biological activity, there is a growing interest in their potential applications in materials science. The conjugated π-system of the this compound scaffold suggests that its derivatives could possess interesting photophysical and electronic properties. Future research will likely explore the use of these compounds in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the molecule through chemical modification makes it an attractive candidate for the design of novel functional materials.
Multi-Disciplinary Research Synergies
The future of research on this compound will be characterized by increasing collaboration between different scientific disciplines. Synthetic chemists will work closely with computational chemists to design and synthesize new molecules with predicted properties. researchgate.netresearchgate.net Biologists and medicinal chemists will collaborate to evaluate the therapeutic potential of these compounds. chemimpex.comnih.gov Materials scientists and physicists will team up to explore their applications in electronic devices. This synergistic approach will be crucial for unlocking the full potential of this versatile heterocyclic compound and translating fundamental research into real-world applications.
Q & A
Q. What are the optimal synthetic routes for Thieno[3,2-c]pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: this compound can be synthesized via reduction of 2-(2-nitrovinyl)thiophene intermediates using borane-based reducing agents, followed by cyclization. Key steps include:
- Nitrovinyl Reduction: Use NaBH₄ or LiAlH₄ in THF at 0–5°C to reduce 2-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethylamine, a precursor .
- Cyclization: React the amine intermediate with nitriles or aldehydes under acidic conditions (e.g., HCl/EtOH) to form the thienopyridine core.
Optimization Factors: - Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .
- Catalyst: Ceric ammonium nitrate (CAN) improves reaction rates in heterocyclic formations .
- Temperature Control: Low temperatures (0–5°C) during nitrovinyl reduction minimize side reactions .
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer: The fused thiophene-pyridine system creates electron-deficient regions at the pyridine N-atom and electron-rich regions at the sulfur atom. This duality enables:
- Electrophilic Substitution: Reactivity at the 4-position (pyridine ring) in Friedel-Crafts alkylation or nitration .
- Nucleophilic Substitution: Halogen substituents (e.g., Cl at position 3) are susceptible to displacement by amines or alkoxides under Pd catalysis .
Experimental Validation: - Use DFT calculations (e.g., HOMO-LUMO analysis) to map electron density and predict reactive sites .
- Compare substitution rates in halogenated analogs (e.g., 3-bromo vs. 3-chloro derivatives) to assess leaving-group effects .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- X-ray Crystallography: Resolves hydrogen-bonding patterns (e.g., amine-NH⋯N-pyridine interactions) and confirms regiochemistry .
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer: Discrepancies often arise from variations in:
- Structural Purity: Validate compound identity via LC-MS and elemental analysis to rule out byproducts (e.g., regioisomers) .
- Assay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize false positives/negatives .
- Target Specificity: Use knockout models or siRNA silencing to confirm on-target effects (e.g., kinase inhibition vs. off-target binding) .
Q. What strategies optimize regioselectivity in functionalizing this compound for medicinal chemistry applications?
Methodological Answer:
- Directed Metalation: Use LiTMP (lithium tetramethylpiperidide) at −78°C to deprotonate the 4-position, enabling directed ortho-metalation for C–H functionalization .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids at the 3-position (halogenated precursors) achieve biaryl motifs .
- Protecting Groups: Temporarily protect the amine with Boc groups to prevent unwanted side reactions during electrophilic substitutions .
Q. How can computational methods predict and validate the regioselectivity of this compound in complex reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-position shows higher electrophilicity in Friedel-Crafts reactions .
- Molecular Dynamics (MD): Simulate solvent effects on transition states (e.g., DMSO stabilizes polar intermediates in cyclization) .
- Validation: Correlate computational predictions with experimental outcomes (e.g., HPLC yields of regioisomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
